Ether, 4-chlorobutyl 4-fluorobutyl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ether, 4-chlorobutyl 4-fluorobutyl typically involves the reaction of 4-chlorobutanol with 4-fluorobutanol in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ether product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process includes the chlorination of butanol followed by fluorination, with careful control of reaction parameters to minimize byproducts .
Chemical Reactions Analysis
Types of Reactions
Ether, 4-chlorobutyl 4-fluorobutyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The ether can be oxidized to form corresponding alcohols or aldehydes.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of new ethers or halogenated compounds.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
Ether, 4-chlorobutyl 4-fluorobutyl is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In the study of biochemical pathways and enzyme reactions.
Medicine: Potential use in drug development and pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ether, 4-chlorobutyl 4-fluorobutyl involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in biochemical reactions, affecting the activity of specific pathways. The presence of chlorine and fluorine atoms enhances its reactivity and specificity in these interactions .
Comparison with Similar Compounds
Similar Compounds
- Ether, 4-chlorobutyl 4-chlorobutyl
- Ether, 4-fluorobutyl 4-fluorobutyl
- Ether, 4-chlorobutyl 4-bromobutyl
Uniqueness
Ether, 4-chlorobutyl 4-fluorobutyl is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This combination allows for specific reactivity patterns and applications that are not observed in similar compounds with only chlorine or fluorine .
Properties
IUPAC Name |
1-(4-chlorobutoxy)-4-fluorobutane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClFO/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPERCMMNVGTKTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCF)COCCCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208027 | |
Record name | Ether, 4-chlorobutyl 4-fluorobutyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593-22-6 | |
Record name | Ether, 4-chlorobutyl 4-fluorobutyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ether, 4-chlorobutyl 4-fluorobutyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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